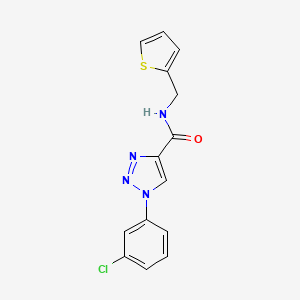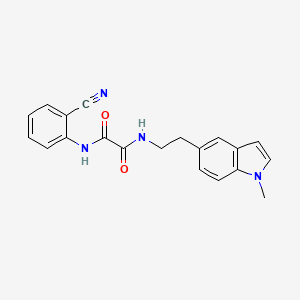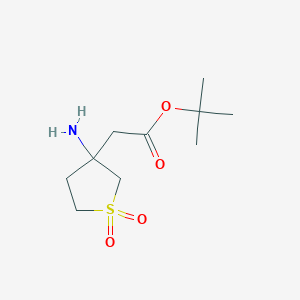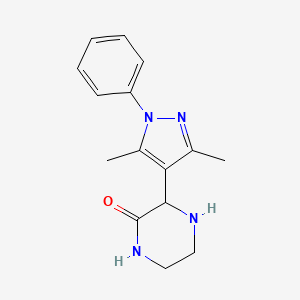![molecular formula C16H18N6O2S2 B2583475 N-[2-(ジメチルアミノ)-5,6,7,8-テトラヒドロキナゾリン-6-イル]-2,1,3-ベンゾチアジアゾール-4-スルホンアミド CAS No. 2097898-48-9](/img/structure/B2583475.png)
N-[2-(ジメチルアミノ)-5,6,7,8-テトラヒドロキナゾリン-6-イル]-2,1,3-ベンゾチアジアゾール-4-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,1,3-benzothiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H18N6O2S2 and its molecular weight is 390.48. The purity is usually 95%.
BenchChem offers high-quality N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,1,3-benzothiadiazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,1,3-benzothiadiazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 用途: 研究者らは、この化合物を廃水からの六価クロム(Cr(VI))イオン除去のための吸着剤として使用できるかどうかを探求してきました。 この化合物の第3級アミンはCr(VI)と静電的に相互作用するため、水浄化に効果的です .
- 用途: この化合物はポリマーミセルに組み込まれています。 これらのミセルは、pHに応じて異なる形状(雪片、蝶、球形)を示し、制御された薬物送達やその他の用途を可能にします .
- 用途: 研究者らは、この化合物を用いて相互貫入ネットワークナノゲルを合成しました。 これらのハイドロゲルは、薬物送達や組織工学において可能性を秘めています .
- 用途: 研究者らは、蛍光や吸収スペクトルなどの光物理的性質を調査しました。 これらの性質は、センサーやイメージング剤に役立つ可能性があります .
重金属吸着
応答性材料
DNA複合体
ポリマーナノゲル
応答性ナノ粒子
光物理的性質
要約すると、N-[2-(ジメチルアミノ)-5,6,7,8-テトラヒドロキナゾリン-6-イル]-2,1,3-ベンゾチアジアゾール-4-スルホンアミドは、環境修復から薬物送達まで、さまざまな科学分野において汎用性を示しています。そのユニークな特徴は、将来の研究や用途にとって有望な候補です。 🌟 .
特性
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S2/c1-22(2)16-17-9-10-8-11(6-7-12(10)18-16)21-26(23,24)14-5-3-4-13-15(14)20-25-19-13/h3-5,9,11,21H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOTYMQQKAWDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NS(=O)(=O)C3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-alanine](/img/structure/B2583395.png)

![[4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2583399.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2583403.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2583404.png)

![6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2583406.png)

![2-Chloro-N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B2583409.png)

![(2S)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2583411.png)

![3-[Benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2583415.png)
